molecular formula C12H10FNO2 B14028774 5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14028774
M. Wt: 219.21 g/mol
InChI Key: DDZKXEFJFUDRDD-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3-fluoro-4-methylphenylboronic acid with a suitable pyrrole derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the fluorine-substituted phenyl ring and the pyrrole carboxylic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H10FNO2/c1-7-2-3-8(6-9(7)13)10-4-5-11(14-10)12(15)16/h2-6,14H,1H3,(H,15,16)

InChI Key

DDZKXEFJFUDRDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(N2)C(=O)O)F

Origin of Product

United States

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